molecular formula C41H64O13 B1216067 Narcissiflorine CAS No. 59252-95-8

Narcissiflorine

Cat. No.: B1216067
CAS No.: 59252-95-8
M. Wt: 764.9 g/mol
InChI Key: DDHCJXBGKMDIFP-LLUWHUROSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Narcissiflorine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as oleanolic acid 3-O-α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranoside . This compound interacts with enzymes such as xanthine oxidase and glutaminase, inhibiting their activities and thereby reducing oxidative stress and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways and maintaining cellular homeostasis.

    Cellular Effects

    This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has neuroprotective effects on PC12 cells by regulating metabolic disorders and reducing neuroinflammation . Additionally, it impacts cell signaling pathways such as the TCA cycle and purine metabolism, thereby enhancing mitochondrial function and reducing oxidative stress .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activities and leading to a reduction in oxidative stress and inflammation . It also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its neuroprotective and anti-inflammatory effects . These molecular interactions highlight the compound’s potential in therapeutic applications.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. This compound has been observed to maintain its stability under various conditions, ensuring its long-term efficacy in in vitro and in vivo studies . Over time, this compound continues to exert its neuroprotective and anti-inflammatory effects, demonstrating its potential for long-term therapeutic use .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical and clinical studies.

    Metabolic Pathways

    This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It influences pathways such as the TCA cycle and purine metabolism, enhancing mitochondrial function and reducing oxidative stress . These interactions highlight the compound’s potential in regulating metabolic processes and maintaining cellular homeostasis.

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, facilitating its movement across cell membranes and ensuring its effective distribution within the body . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

    Subcellular Localization

    The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum is essential for its neuroprotective and anti-inflammatory effects . These localization mechanisms highlight the importance of subcellular targeting in the compound’s therapeutic applications.

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Tarasaponin VI are not widely documented in the literature. it is primarily obtained from natural sources.
    • Industrial production methods may involve extraction and purification from Aralia elata or related plant species.
  • Chemical Reactions Analysis

    • Tarasaponin VI likely undergoes various reactions due to its complex structure. Common reactions include:

        Glycosylation: Addition of sugar moieties to the triterpenoid backbone.

        Hydrolysis: Cleavage of glycosidic bonds.

        Oxidation: and : Modifications of functional groups.

    • Reagents and conditions would depend on the specific transformation.
    • Major products formed during these reactions may include modified triterpenoid derivatives.
  • Scientific Research Applications

      Chemistry: Tarasaponin VI can serve as a scaffold for designing novel glycosides or bioactive compounds.

      Biology: It may have potential as an anti-inflammatory or antioxidant agent.

      Medicine: Further research could explore its effects on alcohol metabolism and related health implications.

      Industry: Its use in pharmaceuticals, cosmetics, or functional foods warrants investigation.

  • Comparison with Similar Compounds

    • While detailed comparisons are scarce, Tarasaponin VI’s uniqueness lies in its specific glycosylation pattern and triterpenoid structure.
    • Similar compounds could include other triterpenoid glycosides from botanical sources.

    Properties

    IUPAC Name

    (2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)27(44)30(31(54-34)32(47)48)53-33-28(45)26(43)22(19-42)51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28+,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DDHCJXBGKMDIFP-LLUWHUROSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C41H64O13
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50974681
    Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50974681
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    764.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    59252-95-8
    Record name Narcissiflorine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059252958
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50974681
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is Narcissiflorine and where is it found?

    A1: this compound, also known as Tarasaponin VI, is a triterpene saponin. [, ] It was first isolated from the Anemone narcissiflora plant [] and has also been found in Aralia chinensis, also known as Chinese Spikenard. [] In Aralia chinensis, it exists alongside other saponins like araloside A and oleanolic acid derivatives. []

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